![molecular formula C14H12ClN3O B2744819 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole CAS No. 838891-66-0](/img/structure/B2744819.png)
1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole
Overview
Description
1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole, also known as TCTP or translationally controlled tumor protein, is a protein that is encoded by the TPT1 gene in humans. It is known to play a role in various cellular processes, including cell growth, differentiation, and survival. TCTP has been studied extensively in recent years due to its potential applications in cancer research and drug development.
Scientific Research Applications
Environmental Presence and Impact
Benzophenones and benzotriazoles, including compounds similar to 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole, are extensively used as ultraviolet (UV) light filters and stabilizers in a wide range of products from cosmetics to industrial materials. Their widespread application has led to environmental occurrences, raising concerns about their potential estrogenic activities. A study by Zhang et al. (2011) focused on the determination of benzotriazole-type UV filters in sediment and sewage sludge, revealing their significant environmental presence and urging further investigation into their ecological impacts (Zhang et al., 2011).
Antimicrobial and Antifungal Activities
Research into the biological activities of benzotriazole derivatives has identified antimicrobial and antifungal properties. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating significant activity against bacterial and fungal pathogens (Salahuddin et al., 2017). Similarly, Toraskar et al. (2009) synthesized azetidinones with moderate to good antifungal activity, indicating potential applications in developing new antifungal agents (Toraskar et al., 2009).
Chemical Synthesis and Material Science
Benzotriazole compounds serve as key intermediates in the synthesis of complex molecules. Sanna et al. (1997) discussed the reactions of benzotriazoles with diethyl ethoxymethylenemalonate, leading to the synthesis of isomeric esters, showcasing the versatility of benzotriazoles in organic synthesis (Sanna et al., 1997). Furthermore, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines from 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones by Katritzky et al. (2001) exemplifies their application in producing novel compounds with potential pharmacological activities (Katritzky et al., 2001).
Photolytic Degradation and Environmental Fate
The environmental fate of benzotriazoles, including their photolytic degradation under sunlight, has been studied to understand their persistence and transformation in aquatic environments. Weidauer et al. (2016) investigated the sunlight photolysis of benzotriazoles, identifying numerous transformation products and pathways, which contribute to the understanding of their environmental behavior and potential impacts (Weidauer et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as 2-phenyl substituted benzimidazole derivatives have shown antiproliferative and antimicrobial activities , suggesting that this compound might also interact with cellular targets involved in these processes.
Mode of Action
Compounds with similar structures, such as aclonifen, have been suggested to interfere with carotenoid biosynthesis or inhibit the enzyme protoporphyrinogen oxidase (ppo)
Biochemical Pathways
For instance, 2,4-D, a phenoxy herbicide, has been found to activate the auxin receptor system, leading to changes in the actin cytoskeleton and an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene .
Result of Action
Similar compounds have been shown to cause changes in cellular processes, such as the disruption of cell proliferation .
Action Environment
The action of 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole can be influenced by various environmental factors. For instance, phenoxy herbicides have been shown to be susceptible to degradation by soil bacteria, which can affect their persistence and efficacy . Additionally, physicochemical methods such as adsorption and photocatalysis can also influence the removal of these compounds from water systems .
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSGEEXHRIORJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324609 | |
Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Chlorophenoxy)ethyl]benzotriazole | |
CAS RN |
838891-66-0 | |
Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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